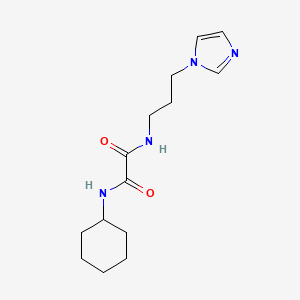![molecular formula C24H23N3O4 B2751254 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1704654-32-9](/img/structure/B2751254.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine” is a complex organic molecule that contains several functional groups, including a benzodioxole, a pyridine, a benzoyl group, and a piperazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, a common method for synthesizing benzodioxoles involves the condensation of catechols with formaldehyde . The piperazine ring could potentially be introduced through a reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and pyridine rings are aromatic and planar, while the piperazine ring is saturated and has a more flexible conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group and the potential for hydrogen bonding might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Pyruvate Dehydrogenase Kinase Inhibition
Aicher et al. (2000) explored the optimization of acylated piperazine derivatives, aiming to enhance the inhibition of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways. They discovered that methyl substitution at the piperazine ring significantly increased the lead compound's potency, indicating potential applications in metabolic disorder treatments (Aicher et al., 2000).
Antineoplastic Tyrosine Kinase Inhibition
Gong et al. (2010) identified the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. Their findings suggest the potential of such compounds in developing treatments for CML, focusing on the main metabolic pathways after oral administration (Gong et al., 2010).
Antiproliferative Activity
Nowicka et al. (2015) synthesized a new class of Mannich bases derived from 2-amino-1H-benzimidazole, showing significant antiproliferative activity against human leukemia and breast cancer cells. This underscores the potential application of such compounds in cancer therapy (Nowicka et al., 2015).
Alpha(1)-Adrenoceptor Antagonism
Barbaro et al. (2002) developed benzodioxane-arylpiperazine derivatives to identify and validate a pharmacophore model for alpha(1)-adrenoceptor antagonists, which are crucial in treating conditions like hypertension and benign prostatic hyperplasia. Their research contributes to understanding how structural modifications affect biological activity (Barbaro et al., 2002).
Cytochrome P450 Involvement in Metabolism
Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, an antidepressant, identifying the cytochrome P450 enzymes involved in its oxidative metabolism. This research provides insights into the drug's pharmacokinetics and potential drug-drug interactions (Hvenegaard et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-24(19-4-3-5-20(15-19)31-23-6-1-2-9-25-23)27-12-10-26(11-13-27)16-18-7-8-21-22(14-18)30-17-29-21/h1-9,14-15H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCGOQJESAZSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

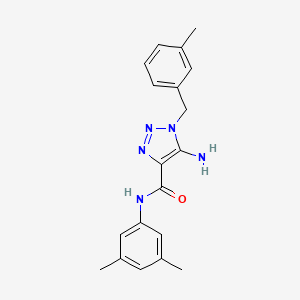
![3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2751173.png)
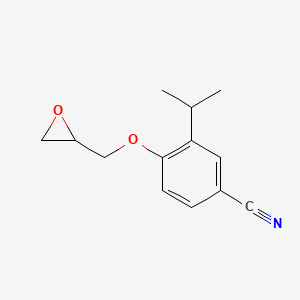
![N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)
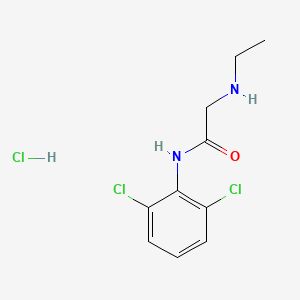
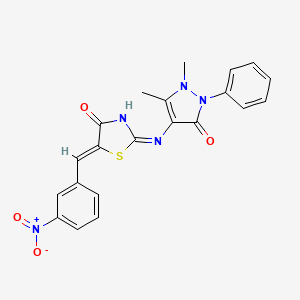

![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)
